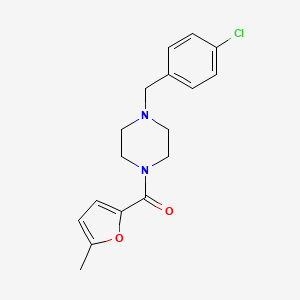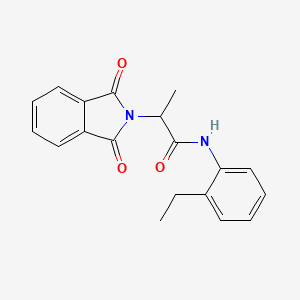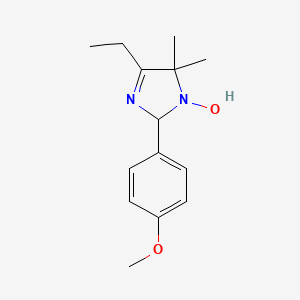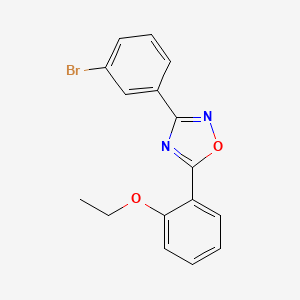
N-(3-chloro-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it belongs to the family of N-substituted benzamides. CFM-2 has been shown to possess several unique properties that make it a promising candidate for the development of new drugs. In
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. CFM-2 has been tested in vitro and in vivo, and the results have been promising. In vitro studies have shown that CFM-2 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In vivo studies have shown that CFM-2 reduces inflammation and pain in animal models of arthritis and neuropathic pain. CFM-2 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
CFM-2 exerts its effects by binding to the benzamide receptor, which is a subtype of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in several cellular processes, including calcium signaling, ion channel regulation, and protein folding. CFM-2 binding to the sigma-1 receptor modulates its activity, leading to the inhibition of pro-inflammatory cytokine production, the reduction of pain and inflammation, and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
CFM-2 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CFM-2 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of the NF-κB signaling pathway. CFM-2 has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. In vivo studies have shown that CFM-2 reduces inflammation and pain in animal models of arthritis and neuropathic pain. CFM-2 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
CFM-2 has several advantages for use in scientific research. It is a stable and easily synthesized compound that can be produced in large quantities. CFM-2 has been shown to have low toxicity and is well-tolerated in animal models. CFM-2 has also been shown to have a long half-life, which makes it suitable for use in chronic pain and inflammation models. However, CFM-2 has some limitations for use in lab experiments. CFM-2 has poor solubility in water, which can limit its use in certain assays. CFM-2 also has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
For research on CFM-2 include the optimization of its pharmacokinetic properties, determination of optimal dose and administration route, and development of new drugs based on its structure.
合成法
The synthesis of CFM-2 involves the reaction of 3-chloro-2-methylbenzoic acid with tetrahydro-2-furanylmethylamine and ethyl chloroformate. The reaction proceeds in the presence of a catalyst and produces CFM-2 as the final product. The synthesis method of CFM-2 has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-11(15)5-2-6-12(9)17-14(19)13(18)16-8-10-4-3-7-20-10/h2,5-6,10H,3-4,7-8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMHVYYUHBOQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5001171.png)
![3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid](/img/structure/B5001177.png)


![N-[4-(acetylamino)phenyl]-5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5001214.png)

![ethyl 4-(3-fluorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5001217.png)

![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001226.png)

![5-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5001232.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001256.png)
